molecular formula C9H12N2O B12924217 (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924217
M. Wt: 164.20 g/mol
InChI Key: HCJOGZBBWGQKGC-SSDOTTSWSA-N
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Description

®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system containing nitrogen atoms. The presence of a methyl group at the 6-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the tetrahydro moiety, resulting in different chemical properties.

    6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at the 6-position, affecting its reactivity and biological activity.

    4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the methyl group and the tetrahydro moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(6R)-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h5-7H,2-4H2,1H3/t7-/m1/s1

InChI Key

HCJOGZBBWGQKGC-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCCC2=NC=CC(=O)N12

Canonical SMILES

CC1CCCC2=NC=CC(=O)N12

Origin of Product

United States

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